Diethylenetriaminepentaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

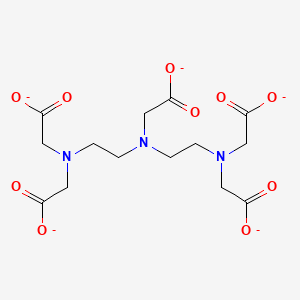

Diethylenetriaminepentaacetate (DTPA) is a polyaminocarboxylate chelating agent with the chemical formula C14H23N3O10. Its structure features three amine groups and five acetate moieties, enabling octadentate coordination with metal ions. DTPA forms highly stable complexes with trivalent and divalent cations, such as Gd<sup>3+</sup>, Fe<sup>3+</sup>, Pb<sup>2+</sup>, and actinides like curium (Cm<sup>3+</sup>) .

科学的研究の応用

Medical Applications

1.1 Chelation Therapy

DTPA is primarily used in medicine for chelation therapy, particularly in cases of heavy metal poisoning. It effectively binds to heavy metals such as lead, mercury, and radioactive isotopes like plutonium and americium, facilitating their excretion from the body. The FDA has approved DTPA for treating individuals exposed to these metals, enhancing their elimination rates through urinary excretion .

Case Study: Treatment of Plutonium Exposure

In a notable case from Japan, five workers exposed to plutonium isotopes were treated with calcium/zinc-DTPA. A biokinetic model was used to analyze the urinary excretion of these metals post-treatment. Results showed that DTPA significantly reduced the body burden of plutonium and americium over an extended period .

1.2 Medical Imaging

DTPA is also utilized in medical imaging as a contrast agent. When conjugated with technetium-99m, it helps estimate physiological parameters like glomerular filtration rate and renal plasma flow. This application is crucial for assessing kidney function in clinical settings .

Agricultural Applications

2.1 Soil Micronutrient Testing

In agriculture, DTPA is employed as a soil extractant to assess the availability of micronutrients such as zinc, iron, manganese, and copper in soils. The DTPA extraction method allows for the identification of nutrient deficiencies that can affect crop yields .

Table 1: DTPA Soil Test Parameters

| Nutrient | Extraction Method | Optimal pH | Application |

|---|---|---|---|

| Zinc | DTPA-TEA-CaCl2 | 7.3 ± 0.2 | Identifying deficiencies |

| Iron | DTPA-TEA-CaCl2 | 7.3 ± 0.2 | Soil fertility assessment |

| Manganese | DTPA-TEA-CaCl2 | 7.3 ± 0.2 | Crop yield optimization |

| Copper | DTPA-TEA-CaCl2 | 7.3 ± 0.2 | Enhancing nutrient availability |

Environmental Applications

3.1 Heavy Metal Remediation

DTPA's strong complexing ability makes it an effective agent for remediating contaminated soils and water bodies by binding to heavy metals and facilitating their removal or stabilization . This property is particularly valuable in areas affected by industrial pollution.

Case Study: Remediation of Contaminated Sites

Research has demonstrated the effectiveness of DTPA in extracting heavy metals from contaminated soils, improving soil health and reducing metal bioavailability to plants . In one study, DTPA was applied to a site with elevated levels of lead and cadmium, resulting in significant reductions in metal concentrations.

Consumer Products

DTPA is also found in various consumer products, particularly in cosmetics and cleaning agents where it functions to sequester metal ions that can interfere with product efficacy . Its ability to enhance product stability makes it a valuable ingredient in formulations aimed at improving skin health.

Q & A

Basic Research Questions

Q. How is DTPA utilized in soil heavy metal extraction for environmental studies?

DTPA is employed to quantify bioavailable metal fractions, such as cadmium (Cd), in soil through extraction protocols. The method involves preparing a DTPA solution buffered at pH 7.3 to simulate plant root exudate conditions, followed by inductively coupled plasma optical emission spectrometry (ICP-OES) for metal quantification. This approach ensures reproducible results with low standard deviation, critical for assessing soil contamination and agricultural safety .

Q. What is the role of DTPA in preventing metal ion interference in biochemical assays?

In proteomics and immunoassays, DTPA (20 µM) is added to buffer solutions to chelate trace metal ions (e.g., Fe³⁺, Cu²⁺) that may catalyze nonspecific redox reactions or destabilize proteins. This enhances assay accuracy by minimizing false signals or protein degradation, as demonstrated in dry-reagent double-monoclonal antibody assays .

Q. Why is Gd-DTPA a validated contrast agent for MRI-based cerebral blood flow measurement?

Gd-DTPA’s first-pass kinetics are quantified via high-speed T2*-sensitive MRI, where signal intensity changes correlate with gadolinium concentration. Validation against autoradiography using iodo[14C]antipyrine confirms linear proportionality (r = 0.963) between MRI-derived relative blood flow and absolute values, enabling noninvasive hemodynamic mapping in cerebral infarct models .

Q. How does DTPA enhance the separation of actinides from lanthanides in nuclear waste treatment?

DTPA preferentially binds trivalent actinides (e.g., Cm³⁺) over lanthanides (e.g., Eu³⁺) due to stronger covalent interactions with nitrogen donors. Spectrophotometry, luminescence spectroscopy, and microcalorimetry reveal higher stability constants (logβ) for Cm(III)-DTPA, underpinning its use in the TALSPEAK process for An(III)/Ln(III) separation .

Advanced Research Questions

Q. What computational methods elucidate the coordination dynamics of Ln(III)-DTPA complexes?

Density functional theory (DFT) and Hartree-Fock calculations optimize geometry and relative energies of DTPA complexes, while molecular dynamics simulations probe conformational behavior. For example, DFT (B3LYP) accurately predicts the square antiprismatic (SAP) vs. twisted square antiprismatic (TSAP) isomer energetics in Eu(III)-DTPA, validated against X-ray diffraction data .

Q. How does temperature affect the stability constants of Ln(III)-DTPA complexes?

Stability constants (logβ) for Nd(III)- and Eu(III)-DTPA decrease 10-fold from 10°C to 70°C due to exothermic complexation (ΔH = -50 to -70 kJ/mol). Potentiometry and microcalorimetry quantify this trend, while luminescence spectroscopy confirms octadentate coordination (N₃O₅) persists across temperatures, with protonation occurring on carboxylate groups in MHL⁻ species .

Q. What NMR techniques resolve the solution structure and dynamics of Ln(III)-DTPA complexes?

Two-dimensional (2D) exchange spectroscopy (EXSY) and correlation spectroscopy (COSY) reveal enantiomer exchange rates (Pr³⁺ < Eu³⁺ < Yb³⁺) and dipolar shifts. At 0–25°C, slow exchange permits full proton resonance assignment, confirming solution structures align with Nd(III)-DTPA crystallography, including central acetate coordination .

Q. What mechanisms underlie DTPA-induced cytotoxicity in proliferating cells?

Flow-microfluorometry shows Ca-DTPA (≥0.1 mM) blocks G1/S-phase progression by sequestering essential metals (e.g., Zn²⁺, Mg²⁺), disrupting DNA synthesis. Non-proliferating cells require higher doses (≥10 mM) for membrane damage via Ca²⁺ depletion, as Zn-DTPA lacks cytotoxicity due to weaker metal affinity .

Q. Methodological Considerations

- Experimental Design: For soil studies, ensure DTPA extraction pH (7.3) and soil homogeneity to avoid variability .

- Spectroscopic Validation: Combine luminescence lifetimes and DFT calculations to distinguish protonation sites in DTPA complexes .

- Assay Optimization: Include 20 µM DTPA in buffers to suppress metal-mediated assay interference .

類似化合物との比較

Structural and Functional Comparison

Table 1: Structural and Thermodynamic Properties

| Compound | Coordination Sites | Log K (Stability Constant) | Preferred pH Range | Key Metals Targeted |

|---|---|---|---|---|

| DTPA | 8 | 22.5 (Gd<sup>3+</sup>) | 1–12 | Gd<sup>3+</sup>, Pb<sup>2+</sup>, Cm<sup>3+</sup> |

| EDTA | 6 | 17.3 (Gd<sup>3+</sup>) | 2–10 | Ca<sup>2+</sup>, Fe<sup>3+</sup> |

| DMSA | 4 | 18.6 (Cd<sup>2+</sup>) | 3–7 | Cd<sup>2+</sup>, Pb<sup>2+</sup> |

| Diethyldithiocarbamate | 2 | 10.2 (Cd<sup>2+</sup>) | 4–8 | Cd<sup>2+</sup>, Ni<sup>2+</sup> |

Key Findings :

- Stability : DTPA exhibits higher thermodynamic stability (log K = 22.5 for Gd<sup>3+</sup>) than EDTA (log K = 17.3) due to its additional coordination sites .

- pH Adaptability : DTPA maintains chelation efficacy across a broader pH range (1–12) compared to EDTA (2–10) and DMSA (3–7), making it suitable for diverse environments .

- Actinide/Lanthanide Selectivity: DTPA shows stronger binding to Cm<sup>3+</sup> than Eu<sup>3+</sup> due to covalent interactions with nitrogen donors, a critical feature in nuclear waste separation .

Table 2: Performance in Medical Imaging

Key Findings :

- GFR Measurement: <sup>99m</sup>Tc-DTPA and Cr-51-EDTA show comparable accuracy, but DTPA’s shorter half-life (25–50 minutes vs. 6 hours) enables faster diagnostics .

Table 3: Adsorption Capacity for Heavy Metals

Key Findings :

- Superior Adsorption: DTPA-functionalized materials exhibit high adsorption capacities (e.g., 105 mg/g for Pb<sup>2+</sup>), outperforming non-chelating adsorbents .

- Mineral Flotation : Pentasodium DTPA enhances scheelite recovery by selectively binding calcium ions on fluorite surfaces, achieving >85% separation efficiency .

Chelation Therapy

Table 4: Efficacy in Metal Mobilization

Key Findings :

特性

CAS番号 |

14047-41-7 |

|---|---|

分子式 |

C14H18N3O10-5 |

分子量 |

388.31 g/mol |

IUPAC名 |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-5 |

InChIキー |

QPCDCPDFJACHGM-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-] |

正規SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-] |

Key on ui other cas no. |

14047-41-7 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。